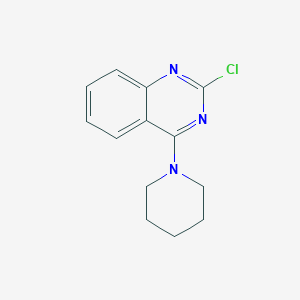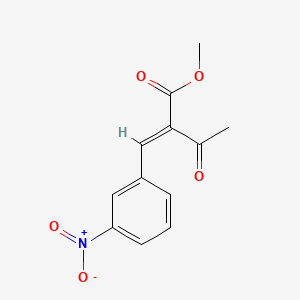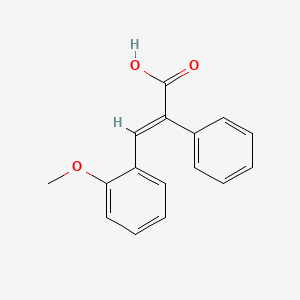
2-Chloro-4-(piperidin-1-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(piperidin-1-yl)quinazoline is a chemical compound with the molecular formula C13H14ClN3 . It has a molecular weight of 247.72 g/mol . The IUPAC name for this compound is 2-chloro-4-piperidin-1-ylquinazoline .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core with a chlorine atom at the 2nd position and a piperidine ring attached at the 4th position . The InChI string representation of the molecule isInChI=1S/C13H14ClN3/c14-13-15-11-7-3-2-6-10(11)12(16-13)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.72 g/mol . It has a XLogP3 value of 3.9, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond . Its topological polar surface area is 29 Ų .Aplicaciones Científicas De Investigación
Antihypertensive Applications
A study investigated piperidine derivatives with a 2-oxo-1, 2, 3, 4-tetrahydro-quinazoline or 2, 4-dioxo-1, 2, 3, 4-tetrahydroquinazoline ring at the 4-position for antihypertensive activity. Specific compounds demonstrated strong hypotension effects in a spontaneously hypertensive rat model (Takai et al., 1986).
Potential Anti-Malarial Agent
A study focused on designing and synthesizing 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl) ethyl]-piperidine-1-yl} quinoline, identified as a potential anti-malarial agent (Guo Qian-yi, 2011).
Antitumor Activities
Novel 2-(1-substituted-piperidine-4-ylamino)quinazoline derivatives were synthesized and evaluated for their antiproliferative activities on cancer cell lines. Certain compounds displayed potent antitumor activities with significant in vivo inhibition on tumor growth (Yong-Kang Wang et al., 2012).
Antifungal and Antibacterial Activities
Some quinazoline derivatives exhibited notable antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas (A. Kale & K. M. Durgade, 2017).
Stability under Stressful Conditions
Research aimed to assess the stability of a new pharmaceutical substance, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, under various stress conditions. The substance showed stability to UV radiation and high temperatures but was unstable to hydrolysis in an alkaline environment (T. Gendugov et al., 2021).
Potential Fluorescent Probes for DNA Detection
A study developed benzimidazo[1,2-a]quinolines substituted with piperidine for use as potential fluorescent probes for DNA detection (N. Perin et al., 2011).
Antimicrobial Activity
Substituted quinazolin-3(4H)-ones were synthesized and demonstrated significant antibacterial and antifungal activities (N. M. Raghavendra et al., 2008).
Anti-Mycobacterium Tuberculosis Properties
Novel aminated benzimidazo[1,2-a]quinolines were created, demonstrating potential as anti-Mycobacterium tuberculosis agents (Kabelo B. Dilebo et al., 2021).
Fungicides Against Rhizoctonia Solani
Quinazoline-2-aminothiazole hybrids containing a 4-piperidinylamide linker were synthesized and found effective as fungicides against the phytopathogenic fungus Rhizoctonia solani (Muhan Ding et al., 2022).
Mecanismo De Acción
Target of Action
It is known that quinazolinone derivatives, which include 2-chloro-4-(piperidin-1-yl)quinazoline, have shown broad-spectrum antimicrobial activity . They have been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Mode of Action
It is suggested that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .
Biochemical Pathways
Quinazolinone derivatives have been found to inhibit biofilm formation inPseudomonas aeruginosa . This suggests that the compound may interfere with the quorum sensing system, which regulates biofilm formation.
Result of Action
This compound and other quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa . They have also been found to decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharide, a major component of the matrix binding biofilm components together . Additionally, these compounds have been found to impede the twitching motility of Pseudomonas cells, a trait which augments the cells’ pathogenicity and invasion potential .
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-(piperidin-1-yl)quinazoline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as tyrosine kinases, which are crucial for cell signaling and regulation. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with various proteins and biomolecules, altering their function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell growth and division. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases, leading to their inhibition. This binding prevents the phosphorylation of target proteins, thereby disrupting the signaling cascades essential for cell growth and survival. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell proliferation and increased apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its overall efficacy and toxicity, making it essential to understand its metabolic pathways for therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit signaling enzymes. These localization patterns can significantly impact the compound’s efficacy and specificity in targeting cellular processes .
Propiedades
IUPAC Name |
2-chloro-4-piperidin-1-ylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-13-15-11-7-3-2-6-10(11)12(16-13)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBALDJMASMRGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365449 |
Source


|
| Record name | 2-chloro-4-(piperidin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59870-45-0 |
Source


|
| Record name | 2-chloro-4-(piperidin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














